molecular formula C13H14O B099486 1-Cyclohexenyl phenyl ketone CAS No. 17040-65-2

1-Cyclohexenyl phenyl ketone

Cat. No. B099486
CAS RN: 17040-65-2
M. Wt: 186.25 g/mol
InChI Key: GFXUKSMUKHKIGP-UHFFFAOYSA-N
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Description

1-Cyclohexenyl phenyl ketone is a chemical compound that is part of a broader class of organic compounds known as ketones. Ketones are characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. In the case of 1-cyclohexenyl phenyl ketone, one of these groups is a phenyl group (a benzene ring), and the other is a cyclohexenyl group, which is a six-membered ring containing one double bond.

Synthesis Analysis

The synthesis of cyclohexenyl ketones can be achieved through various methods. One approach involves the reaction of cyclooctatetraenyl phenyl ketone with hydrogen to yield 1-cyclooctenyl phenyl ketone, which can be further processed to obtain derivatives of cyclohexenyl ketones . Another method includes the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, which can produce cyclohexenone derivatives . Additionally, cyclohexenyl ketones can be synthesized via [3 + 2] and [4 + 2] annulations of 1,2-allenic ketones with activated alkenes, offering a high-efficiency route with mild reaction conditions .

Molecular Structure Analysis

The molecular structure of cyclohexenyl ketones can be complex and is influenced by the substituents attached to the ketone group. For instance, 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone exhibits a highly delocalized double U-enol(ate) form in the crystal state, solution, and gas phase, indicating significant resonance stabilization .

Chemical Reactions Analysis

Cyclohexenyl ketones undergo various chemical reactions. The UV irradiation of 1-cyclohexenyl phenethyl ketone can lead to the formation of cyclobutane or cycloheptanone derivatives, depending on the solvent and catalyst used . Additionally, allenic ketones can react with amines and enones in a one-pot cascade reaction to form functionalized cyclohexa-1,3-dienes . Cyclohexanones can also react with phenylacetylene to yield phenylmethylidene dispirocyclic ketals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexenyl phenyl ketone derivatives can vary widely. For example, the reaction of cyclooctatetraenyl phenyl ketone with PhMgBr leads to an acyclic ketone that is sensitive to atmospheric oxygen . The synthesis of poly(aryl ether ketone) from a monomer containing cyclohexene moieties results in an amorphous plastic with a high glass transition temperature, indicating thermal stability . The photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing intermediates and providing insights into the reaction mechanism . Lastly, the synthesis of 2,4,6-cycloheptatrienyl ketones demonstrates the versatility of cyclohexenyl ketones in forming aromatic compounds through various synthetic routes10.

Scientific Research Applications

Photochemical Transformations

1-Cyclohexenyl phenyl ketone has been studied extensively in the context of photochemical transformations. One key area of research is the photo-Nazarov cyclization, where this compound transforms into hexahydrofluorenone. This process involves intermediates like enols and crystalline dimers, and the transformation can be influenced by factors like the reaction medium and catalysis. The behavior under UV irradiation and reactions with other compounds like 1,3-cyclopentadiene have been observed in detail (Leitich et al., 1991), (Leitich et al., 2001).

Catalyzed Epoxidation

Research has also explored the use of 1-Cyclohexenyl phenyl ketone derivatives in catalyzed epoxidation processes. These studies focus on understanding how modifications to the ketone structure, particularly through N-aryl-substituted oxazolidinones, can enhance the catalytic activity for epoxidation of various olefins. Such insights are valuable for developing more efficient catalytic systems (Shu et al., 2003).

Enantioselective Photochemical Reactions

Another intriguing area is the use of 1-Cyclohexenyl phenyl ketone in enantioselective photochemical reactions. Researchers have investigated how chiral liquid crystals can influence the outcome of these reactions, particularly focusing on the formation of specific enantiomers of photoproducts. This research is significant for developing methods to control the stereochemistry of photochemical reactions, which has broad implications in synthetic chemistry (Yang et al., 2013).

Cycloaddition and Cyclization Reactions

1-Cyclohexenyl phenyl ketone is also a subject of interest in studies involving cycloaddition and cyclization reactions under various conditions, such as anodic oxidation or UV irradiation. These studies have contributed to a better understanding of the mechanisms and products of these reactions, which are fundamental in organic synthesis (Shono et al., 1978), (Tada et al., 1978).

Safety And Hazards

The safety data sheet for 1-Hydroxycyclohexyl phenyl ketone, a related compound, suggests that it should not be released into the environment. In case of contact, immediate medical attention is advised .

Future Directions

The synthesis of 1-Cyclohexenyl phenyl ketone and related compounds continues to be a topic of interest in academic and industrial research. Future directions may involve exploring alternative procedures for the synthesis of this class of building blocks .

properties

IUPAC Name

cyclohexen-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUKSMUKHKIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290221
Record name 1-Cyclohexenyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexenyl phenyl ketone

CAS RN

17040-65-2
Record name 1-Cyclohexenyl phenyl ketone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexenyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Bromocyclohexyl)phenyl ketone (14.1 g) was dissolved in pyridine (60 ml) and the mixture was refluxed for 1 hour. After cooling to the ambient temperature the mixture was filtered and evaporated. The residue was dissolved in CH2Cl2 (50 ml) and extracted with 1 M HCl (2×30 ml) and water (30 ml). The organic layer was dried over Na2SO4 and evaporated. Yield was 9.7 g.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexenyl phenyl ketone
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Citations

For This Compound
41
Citations
J Leitich, I Heise, S Werner, C Krürger… - Journal of Photochemistry …, 1991 - Elsevier
The photochemical transformation of 1-cyclohexenyl phenyl ketone (1) to the hexahydrofluorenone 2 (“photo-Nazarov cyclization”) was reinvestigated on the level of conventional …
Number of citations: 26 www.sciencedirect.com
CL Stevens, E Farkas - Journal of the American Chemical Society, 1952 - ACS Publications
… reported to be 1-cyclohexenyl phenyl ketone (III). The forma- … in this experiment 1-cyclohexenyl phenyl ketone could be … From the ketonic fraction 1-cyclohexenyl phenyl ketone could …
Number of citations: 36 pubs.acs.org
AEAM Gaber, I Heise, J Leitich, K Schaffner - Journal of Photochemistry and …, 1999 - Elsevier
… The near-UV photolysis of 1-cyclohexenyl phenyl ketone (1) to give the hexahydrofluorenone 5 has been known for ca. 25 years now [1]. Some years ago, we established the …
Number of citations: 4 www.sciencedirect.com
AB Smith, WC Agosta - Journal of the American Chemical Society, 1973 - ACS Publications
Photolysis of several 1-acylcycloalkenes has been investigated and found to lead to three types of re-arrangement. Simple ketones 1-5, as well as 22, undergo hydrogen transfer with …
Number of citations: 93 pubs.acs.org
NH Cromwell, PH Hess - Journal of the American Chemical …, 1960 - ACS Publications
… 68% yield of 1-cyclohexenyl phenyl ketone. Our current major interest inthe reactions of such -haloketones is concerned with the structural factorsand conditions which favor the elimi…
Number of citations: 9 pubs.acs.org
HO House, V Paragamian, RS Ro… - Journal of the American …, 1960 - ACS Publications
… and by the acid-catalyzed cyclization of 1-cyclohexenyl phenyl ketone (VIII) in the presence of … The cyclization of 1-cyclohexenyl phenyl ketone in the presence of formic and phosphoric …
Number of citations: 41 pubs.acs.org
AI KOSAK, HM LEYLAND - The Journal of Organic Chemistry, 1956 - ACS Publications
… We had earlier determined that hydrogen chloride adds stereospecifically to 1-cyclohexenyl phenyl ketone to give a single chloroketonein 87% yield; V proved to be identical with this …
Number of citations: 7 pubs.acs.org
J Leitich, I Heise, J Rust… - European Journal of …, 2001 - Wiley Online Library
The photochemistry (> 300 nm) of 1‐cyclohexenyl(phenyl)methanone (1) in the presence of various monoolefins and cyclopentadiene (9) has been investigated. While (Z)‐cyclooctene …
J Leitich, I Heise, K Schaffner - Journal of Photochemistry and Photobiology …, 2001 - Elsevier
Trans-1-cyclohexenyl-phenyl-methanone (2) and enol 4, both key intermediates in the title reaction, react with each other in a Michael-type addition to form predominantly enol 10. This …
Number of citations: 3 www.sciencedirect.com
HM Leyland - 1953 - search.proquest.com
… In preparing 1-cyclohexenyl phenyl ketone, they duplicated Wieland and Bettag's procedure for acylation and dehydrohalogenatfed. ithe product by refluxing it with ethanolic …
Number of citations: 0 search.proquest.com

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